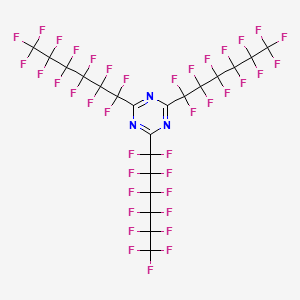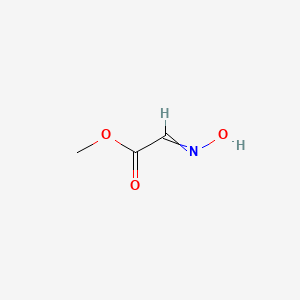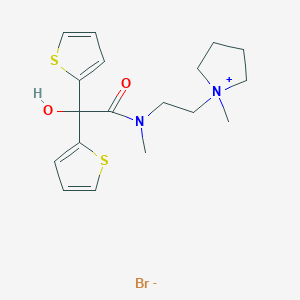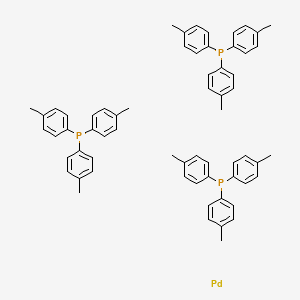![molecular formula C24H34 B14684371 1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene] CAS No. 33398-01-5](/img/structure/B14684371.png)
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene] is a chemical compound with the molecular formula C24H34 It is known for its unique structure, which includes a central 2,3-dimethylbutane core flanked by two 4-(propan-2-yl)benzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene] typically involves the reaction of 2,3-dimethylbutane with 4-(propan-2-yl)benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent quality and efficiency in the production process. The industrial methods are designed to minimize waste and energy consumption while maximizing the output of the desired compound.
化学反応の分析
Types of Reactions
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The benzene rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzene rings.
科学的研究の応用
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene] has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3-Dimethyl-2,3-diphenylbutane: This compound has a similar central core but different substituents on the benzene rings.
4,4’-(2,3-Dimethylbutane-2,3-diyl)bis(isopropylbenzene): A closely related compound with slight variations in the substituents.
Uniqueness
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene] is unique due to its specific structural arrangement and the resulting chemical properties
特性
CAS番号 |
33398-01-5 |
|---|---|
分子式 |
C24H34 |
分子量 |
322.5 g/mol |
IUPAC名 |
1-[2,3-dimethyl-3-(4-propan-2-ylphenyl)butan-2-yl]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C24H34/c1-17(2)19-9-13-21(14-10-19)23(5,6)24(7,8)22-15-11-20(12-16-22)18(3)4/h9-18H,1-8H3 |
InChIキー |
QZSVMKVOLCRBKZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)C(C)(C)C2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


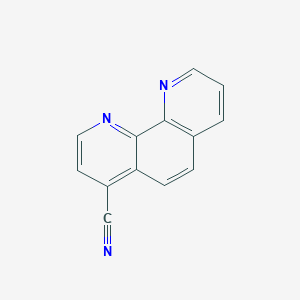
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
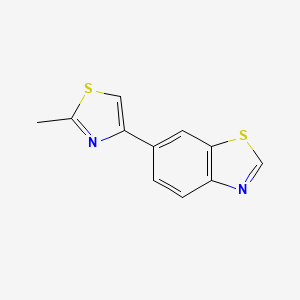
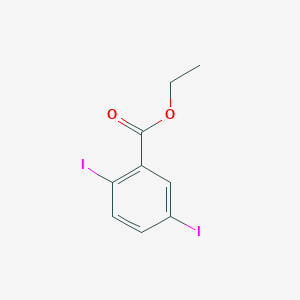
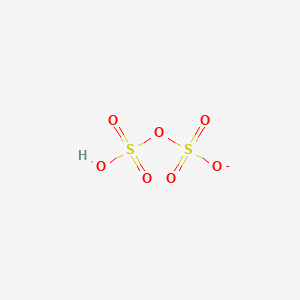
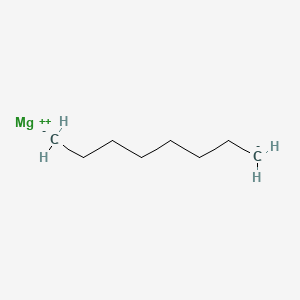
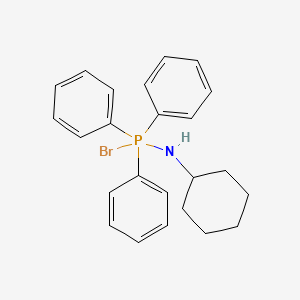
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
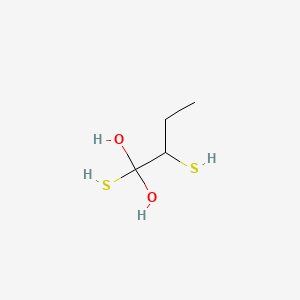
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
